N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring, a phenyl group, and a p-tolylthioacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the p-tolylthioacetamide moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines and thiols: From reduction reactions.
Various derivatives: From substitution reactions, depending on the reagents used.
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)acetamide: Similar structure but with a methyl group instead of a p-tolyl group.
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide is unique due to the presence of the p-tolylthioacetamide moiety, which may impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c1-15-10-12-16(13-11-15)26-14-21(25)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)27-22/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOOMMAPWPUJLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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